molecular formula C11H7BrOS2 B8312028 6-(3-Bromophenyl)-2-mercapto-thiopyran-4-one

6-(3-Bromophenyl)-2-mercapto-thiopyran-4-one

Cat. No.: B8312028
M. Wt: 299.2 g/mol
InChI Key: PKJAAIRVCCNFMI-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-mercapto-thiopyran-4-one is a useful research compound. Its molecular formula is C11H7BrOS2 and its molecular weight is 299.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7BrOS2

Molecular Weight

299.2 g/mol

IUPAC Name

2-(3-bromophenyl)-6-sulfanylthiopyran-4-one

InChI

InChI=1S/C11H7BrOS2/c12-8-3-1-2-7(4-8)10-5-9(13)6-11(14)15-10/h1-6,14H

InChI Key

PKJAAIRVCCNFMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=O)C=C(S2)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of LDA (20 mL, 40 mmol) in 40 mL anhydrous THF under an atmosphere of nitrogen was added slowly a solution of 1-(3-Bromophenyl)-butane-1,3-dione (4.84 g, 20 mmol) dissolved in THF (30 mL). After addition was complete the mixture was allowed to warm slowly to ambient temperature and stir for 10 minutes. The solution was re-cooled to −78° C. for the addition of a solution of carbon disulfide (1.2 mL, 20 mmol) in THF (20 mL). This temperature was maintained for 2 hours, before warm warmed slowly to ambient temperature and stirred for 18 hours. Cold water (150 mL) was added and mixture was heated to 60° C. with good stirring for 3 hours. The volatiles were removed in vacuo and the aqueous solution was washed with diethyl ether (2×100 mL). The aqueous solution was acidified to pH 1 with 2N HCl, and the orange precipitate was filtered from the acid, washed with water, and dried by vacuum desiccation. Orange solid (4.28 g, 72%); m.p. 188° C. (decomp); LCMS m/z 299, 301 ([M+1]+) 298, 300 ([M−1]−), 1H-NMR (D6-DMSO): 7.07 (d, 1H, J=1.4 Hz, H-3), 7.36 (d, 1H, J=1.4 Hz, H-5), 7.47–7.52 (dd, 1H, J1=J2=7.9 Hz, Ar-5), 7.69–7.72 (d, 1H, J=7.9 Hz, Ar-4/6), 7.76–7.78 (d, 1H, J=7.9 Hz, Ar-4/6), 7.92 (s, 1H, Ar-2); infrared spectrum (cm−1): 815, 950, 1008, 1072, 1202, 1451, 1364, 1451, 1487, 1508, 1584.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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